N-[(2-chlorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
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Description
Scientific Research Applications
Spectroscopic Characterization and Structural Analysis
One study focused on the vibrational spectroscopic signatures of a molecule closely related to the compound of interest, utilizing Raman and Fourier transform infrared spectroscopy. This research provided insights into the geometric equilibrium, intra- and intermolecular hydrogen bonds, and the harmonic vibrational wavenumbers. The study also explored the stereo-electronic interactions contributing to the molecule's stability through natural bond orbital analysis, highlighting the importance of intermolecular contacts within the crystal structure (S. J. Jenepha Mary, S. Pradhan, C. James, 2022).
Crystal Structure Insights
Another research paper detailed the crystal structures of compounds structurally similar to N-[(2-chlorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide. This study revealed a folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring being inclined to the benzene ring. The intramolecular N—H⋯N hydrogen bond was found to stabilize the folded conformation (S. Subasri, A. Timiri, et al., 2016).
Pharmacological Evaluations
Further research has been conducted on the pharmacological evaluation, molecular docking, and cytotoxicity studies of derivatives closely related to the target compound. These studies aimed to investigate the antibacterial and anti-enzymatic potential of synthesized derivatives. Results indicated that certain derivatives exhibit significant antibacterial activity against both gram-negative and gram-positive bacteria, with moderate inhibitory effects on α-chymotrypsin enzyme. The in vitro screening highlighted the potential of these compounds in contributing to the development of new antibacterial agents (S. Z. Siddiqui, M. Abbasi, et al., 2014).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-2-5-12-8-14(21)20-16(19-12)23-10-15(22)18-9-11-6-3-4-7-13(11)17/h3-4,6-8H,2,5,9-10H2,1H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXPMOGQQWKPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.